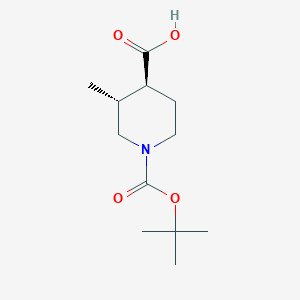

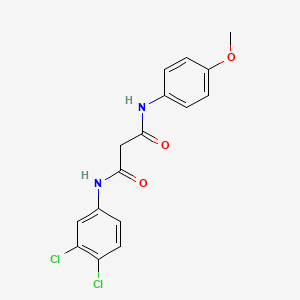

![molecular formula C23H19N3O3 B2824938 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide CAS No. 898455-22-6](/img/structure/B2824938.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide” is a compound that belongs to the quinazolinone class . Quinazolinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of similar quinazolinone derivatives involves the reaction of appropriate aromatic/heterocyclic aldehydes with 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and glacial acetic acid . The reaction mixture is stirred and refluxed for several hours .Molecular Structure Analysis

The structure of similar compounds has been confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 . The UV spectrum showed two intense maxima at 346 nm and 261 nm which belong to n → π* and π → π* electronic transitions respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . After cooling, the reaction mixture is poured into ice water to precipitate the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The IR spectrum shows characteristic peaks for NH, Ar–CH, CH3–CH, C=O quinazoline, C=O amide, CH=N, and C–O–C .Scientific Research Applications

Anticonvulsant Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide: has been investigated for its anticonvulsant effects. Researchers synthesized novel derivatives and evaluated their activity using experimental epilepsy models. Notably, the compound 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) demonstrated remarkable potency. Its ED50 values were 82.5 μmol/kg (MES) and 510.5 μmol/kg (sc PTZ), surpassing reference antiepileptic drugs like phenytoin and ethosuximide .

Antioxidant Properties

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , which is often formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates. Researchers have synthesized hydroxyl group-protected DDMP derivatives to explore the source of antioxidant activity .

Potential NMDA and Cholecystokinin Antagonists

In another context, 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives have been characterized as potential NMDA and cholecystokinin antagonists. Lipophilicity studies shed light on their properties .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, quinazolinone derivatives have been studied for their analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of similar compounds is often related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2 .

properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)18-9-7-8-17(14-18)25-22(27)15-29-19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQSRZXGCPBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

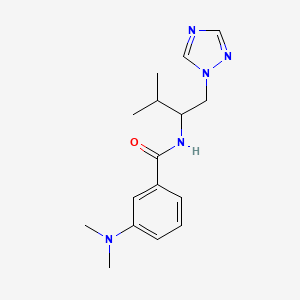

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

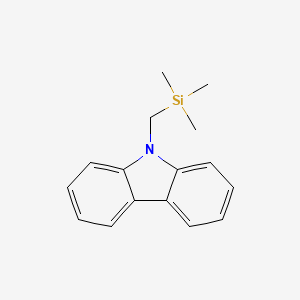

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

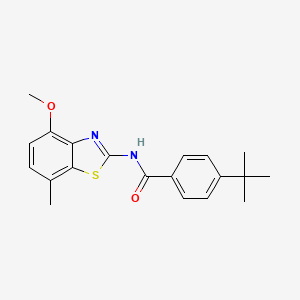

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)